molecular formula C10H9NO2 B1584207 6-Methoxyquinoline N-oxide CAS No. 6563-13-9

6-Methoxyquinoline N-oxide

Cat. No.: B1584207
CAS No.: 6563-13-9
M. Wt: 175.18 g/mol
InChI Key: BWEGRKPOJXNZSK-UHFFFAOYSA-N
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Description

6-Methoxyquinoline N-oxide is an organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, where a methoxy group is attached to the sixth position and an N-oxide group is attached to the nitrogen atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxyquinoline N-oxide can be synthesized through the oxidation of 6-methoxyquinoline. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient oxidizing agents and optimized reaction conditions to increase yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyquinoline N-oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline compound.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: 6-Methoxyquinoline.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

6-Methoxyquinoline N-oxide has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline N-oxide involves its ability to interact with cellular components and induce oxidative stress. This compound can generate reactive oxygen species, leading to oxidative damage to cellular structures such as DNA, proteins, and lipids. The oxidative stress can trigger cell cycle arrest and apoptosis, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline N-oxide
  • Isoquinoline N-oxide
  • Pyridine N-oxide

Uniqueness

6-Methoxyquinoline N-oxide is unique due to the presence of both the methoxy group and the N-oxide group, which confer distinct chemical properties and reactivity. Compared to other quinoline derivatives, it exhibits different biological activities and has specific applications in scientific research.

Properties

IUPAC Name

6-methoxy-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEGRKPOJXNZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291678
Record name 6-Methoxyquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6563-13-9
Record name 6-Methoxyquinoline 1-oxide
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Record name 6-Methoxyquinoline N-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyquinoline N-oxide
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Synthesis routes and methods I

Procedure details

To a solution of 6-methoxyquinoline (2.00 g, 12.6 mmol) in AcOH (10 mL) was added H2O2 (30% in water, 1.9 mL, 18.9 mmol), the mixture was heated to 70° C. for 21 hours. The mixture was basified with 2M NaOH to pH 8-9 and extracted with CH2Cl2 (200 mL), the combined organic layer was washed with brine (50 mL), dried over Na2SO4, filtered and concentrated to give the crude product, which was purified by silica gel column (EtOAc/MeOH=10/1) to give 6-methoxyquinoline 1-oxide (1.20 g, 55%) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Methoxy quinoline (15 g, 0.094 mol) was dissolved in acetic acid (97 ml) and treated with hydrogen peroxide (37 ml). The mixture was stirred to 100° C. for 2 hours. After evaporation to dryness 100 ml of water was added to the residue until a precipitate appears. Filtration and washing with water gives a yellow precipitate that is dried under vacuum to yield 13.5 g of the title compound as a light yellow solid (82%). MS (m/e): 176.3 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the crystal structure of 6-Methoxyquinoline N-oxide dihydrate?

A: The crystal structure of this compound dihydrate (C10H9NO2·2H2O) exhibits fascinating two-dimensional water networks. These networks manifest as unusual water channels and two sets of intersecting perpendicular columns formed by water molecules. Notably, the oxygen atom of the N-oxide group actively participates in one of the channels, bridging water molecules. This is in contrast to the other channel, which is formed solely by water molecules. []

Q2: How is the molecular packing of this compound dihydrate confirmed and compared to other similar compounds?

A: Hirshfeld surface analysis is employed to confirm the intricate molecular packing observed in this compound dihydrate. This technique allows for a detailed examination of intermolecular interactions. Further insights are gained by comparing the Hirshfeld surface analysis results with data from other related isoquinoline systems, providing a broader structural context. []

Q3: What computational chemistry methods have been used to study this compound?

A: Theoretical studies of this compound commonly utilize Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional with the 6-311++G(d,p) basis set. These methods provide valuable information on bond lengths, angles, and electronic properties, complementing experimental findings. []

Q4: Has this compound been used in the formation of adducts with metal complexes?

A: Yes, this compound has been successfully used as a ligand (L) in the synthesis of Dimethyltin(IV)dichloride adducts with the general formula Me2SnCl2L2. The characterization of these adducts relies on techniques such as 1H, 13C, 119Sn NMR, and Mossbauer spectroscopy. These studies provide insights into the coordination chemistry of this compound and its interaction with metal centers. []

Q5: Are there examples of co-crystals involving this compound, and what intermolecular interactions are observed?

A: Yes, a co-crystal of this compound with hydroquinone (2:1 ratio) has been reported. The crystal structure reveals a key O—H⋯O hydrogen bond between the N-oxide group of this compound and the hydroxyl group of hydroquinone, with a donor–acceptor distance of 2.6118 (18) A. Additionally, weaker C—H⋯O hydrogen bonds contribute to the overall stability of the co-crystal. This structure demonstrates the potential of this compound to engage in supramolecular assemblies via hydrogen bonding. []

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